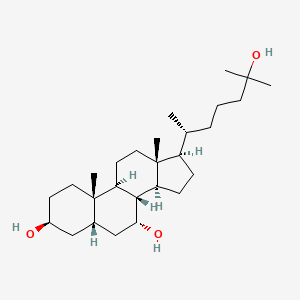

5beta-Cholestane-3beta,7alpha,25-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5beta-Cholestane-3beta,7alpha,25-triol, also known as this compound, is a useful research compound. Its molecular formula is C27H48O3 and its molecular weight is 420.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Role

The compound plays a vital role in the following areas:

- Bile Acid Metabolism : It is involved in the conversion of cholesterol into bile acids, which are essential for the digestion and absorption of dietary fats. The enzymatic pathways include its conversion into more complex bile acids through cytochrome P450 enzymes.

- Cholesterol Homeostasis : Alterations in the levels of 5beta-Cholestane-3beta,7alpha,25-triol are linked to metabolic disorders such as cholestasis and liver diseases. Its regulation may influence cholesterol levels and bile acid synthesis .

Metabolic Studies

This compound serves as a biomarker for studying bile acid metabolism and related disorders. Research has shown that it accumulates in conditions where bile acid synthesis is disrupted, indicating its potential use as a diagnostic marker .

Pharmaceutical Research

The compound's interactions with enzymes involved in steroid metabolism have been studied extensively. It has been shown to inhibit certain hydroxylation processes mediated by cytochrome P450 enzymes, which can affect cholesterol metabolism. Additionally, its interactions with nuclear receptors like farnesoid X receptor (FXR) suggest a regulatory role in bile acid synthesis and cholesterol homeostasis.

Clinical Implications

Research indicates that this compound may have therapeutic potential in treating metabolic disorders. For instance:

- Bile Acid Replacement Therapy : In patients with bile acid synthesis disorders, administration of bile acids can alleviate symptoms associated with their deficiency .

- Neurological Disorders : Related compounds have shown promise in suppressing neuronal hyperexcitability, suggesting potential applications in treating epilepsy and other neurological conditions .

Case Studies and Findings

Several studies highlight the importance of this compound:

- A study on cholestasis associated with genetic errors in bile acid synthesis demonstrated that patients exhibited elevated levels of this triol when certain metabolic pathways were blocked. This finding underscores its role as a marker for diagnosing metabolic disorders .

- Another investigation into the neuroprotective effects of related triols indicated that they could modulate sodium channels involved in neuronal excitability. This suggests that compounds similar to this compound might be developed into therapeutic agents for neurological conditions .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of related compounds:

| Compound Name | Hydroxyl Groups | Unique Features |

|---|---|---|

| 5beta-Cholestane-3alpha,7alpha-tetrol | 4 | Involved in different metabolic pathways |

| 5beta-Cholestane-3alpha,7alpha,12alpha-triol | 4 | Precursor to bile acids; different position of OH |

| 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol | 5 | More hydroxylation; involved in complex pathways |

These compounds illustrate variations in hydroxylation patterns that affect their biological activities and roles within metabolic pathways.

Eigenschaften

Molekularformel |

C27H48O3 |

|---|---|

Molekulargewicht |

420.7 g/mol |

IUPAC-Name |

(3S,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h17-24,28-30H,6-16H2,1-5H3/t17-,18+,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 |

InChI-Schlüssel |

UROPIWALBBMYRP-LHUVMQPUSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyme |

5alpha-cholestane-3alpha,7alpha,25-triol 5beta-cholestane-3beta,7alpha,25-triol C-3,7,25-T cholestane-3,7,25-triol cholestane-3,7,25-triol, (3alpha,5beta,7alpha)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.